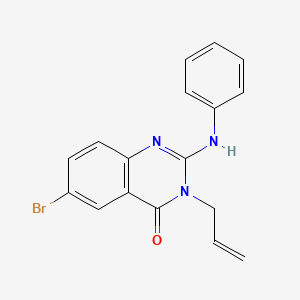

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one

Description

Chemical Identification and Nomenclature of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one

Systematic IUPAC Name and CAS Registry Number

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one . This name reflects its substitution pattern on the quinazolin-4(3H)-one scaffold:

- 3-allyl : An allyl group (-CH₂CH=CH₂) at position 3 of the heterocycle.

- 6-bromo : A bromine atom at position 6 on the fused benzene ring.

- 2-(phenylamino) : A phenyl-substituted amine group at position 2.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 55613-32-6 , which serves as a unique identifier in chemical databases. Its molecular formula, C₁₇H₁₄BrN₃O , corresponds to a molecular weight of 356.22 g/mol . The SMILES notation, O=C1N(CC=C)C(NC2=CC=CC=C2)=NC3=C1C=C(Br)C=C3 , further delineates its connectivity.

Structural Relationship to Quinazolin-4(3H)-one Core Scaffold

The quinazolin-4(3H)-one scaffold consists of a bicyclic system featuring a benzene ring fused to a pyrimidin-4-one moiety (Figure 1). Key structural attributes include:

- Position 1 : Carbonyl group (C=O) contributing to hydrogen-bonding capacity.

- Positions 2 and 4 : Nitrogen atoms enabling electrophilic substitution and coordination.

In 3-allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one, modifications occur at three positions:

- Position 3 : Allyl group introduces steric bulk and potential for radical reactions.

- Position 6 : Bromine atom enhances electronic withdrawal and halogen-bonding capability.

- Position 2 : Phenylamino group provides aromatic π-stacking interactions.

These substitutions modulate the core's electronic distribution, as evidenced by nuclear magnetic resonance (NMR) spectral data showing deshielded protons near electronegative groups.

Substituent Analysis: Allyl, Bromo, and Phenylamino Functional Groups

Allyl Group (Position 3)

The allyl substituent (-CH₂CH=CH₂) is a three-carbon chain with a terminal double bond. Its effects include:

- Steric influence : The non-planar structure creates torsional strain, potentially affecting molecular packing.

- Reactivity : The double bond participates in cycloaddition or oxidation reactions, enabling further derivatization.

- Conformational flexibility : Free rotation around the single bonds allows adaptive binding in biological targets.

Bromo Group (Position 6)

The bromine atom at position 6 exerts two primary effects:

- Electronic : As an electron-withdrawing group, it polarizes the aromatic ring, directing electrophilic substitution to meta positions.

- Hydrophobic : Increases lipophilicity (logP ≈ 3.1), enhancing membrane permeability.

In X-ray crystallography, bromine’s heavy atom effect aids in resolving electron density maps.

Phenylamino Group (Position 2)

The 2-(phenylamino) substituent introduces:

- Hydrogen-bond donor capacity : The -NH- group forms stable interactions with carbonyl or phosphate groups in proteins.

- Aromatic stacking : The phenyl ring engages in π-π interactions with tyrosine or tryptophan residues.

- Steric hindrance : Ortho substituents on the phenyl ring could limit rotational freedom, as observed in similar quinazolinones.

| Substituent | Position | Key Properties | Biological Implications |

|---|---|---|---|

| Allyl | 3 | Hydrophobic, reactive double bond | Enhances binding to hydrophobic enzyme pockets |

| Bromo | 6 | Electron-withdrawing, lipophilic | Improves bioavailability and target affinity |

| Phenylamino | 2 | Hydrogen-bond donor, π-stacking capable | Facilitates protein-ligand interactions |

Properties

Molecular Formula |

C17H14BrN3O |

|---|---|

Molecular Weight |

356.2 g/mol |

IUPAC Name |

2-anilino-6-bromo-3-prop-2-enylquinazolin-4-one |

InChI |

InChI=1S/C17H14BrN3O/c1-2-10-21-16(22)14-11-12(18)8-9-15(14)20-17(21)19-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,19,20) |

InChI Key |

FURDNWMHZBETDH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and allyl bromide.

Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.

Phenylamino Substitution: The phenylamino group is introduced through a substitution reaction, typically using aniline or a substituted aniline derivative.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of the corresponding hydrogenated product.

Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its applications, particularly in scientific research, highlighting its synthesis, biological properties, and potential therapeutic uses.

Synthesis of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one

The synthesis of quinazolinone derivatives, including 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one, typically involves the reaction of 5-bromoanthranilic acid with various anilines and reagents under controlled conditions. This compound can be synthesized through a multi-step process involving the formation of intermediate compounds that are subsequently modified to yield the desired quinazolinone structure.

Antimicrobial Activity

Quinazolinone derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one exhibit significant activity against various bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa. The antibacterial efficacy is often evaluated using methods like the cup-plate agar diffusion technique, which measures the zone of inhibition against these pathogens .

Anti-inflammatory Effects

In addition to their antimicrobial properties, quinazolinone derivatives also demonstrate anti-inflammatory activities. Studies have shown that compounds in this class can inhibit inflammation in animal models, suggesting potential applications in treating inflammatory diseases. The carrageenan-induced paw edema test is commonly used to assess anti-inflammatory effects in laboratory settings .

Anticancer Potential

Emerging evidence suggests that quinazolinone derivatives may possess anticancer properties. The structural features of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one may allow it to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth, warranting further investigation into their mechanisms of action .

Study on Antimicrobial and Anti-inflammatory Activities

A study synthesized several quinazolinone derivatives and evaluated their antimicrobial and anti-inflammatory activities. Among the tested compounds, those structurally related to 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one showed promising results against both bacterial and fungal strains. This study underscores the potential of these compounds as effective therapeutic agents .

Evaluation of Anticancer Activity

Another research initiative focused on assessing the anticancer effects of various quinazolinones, including derivatives similar to 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one. The findings revealed that these compounds could significantly inhibit cancer cell proliferation and promote apoptosis, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Variations at Position 3

- 3-Allyl vs. Synthesis of this analog employs microwave irradiation (100°C, 1 h) with a 76% yield . In contrast, the allyl group may offer greater conformational flexibility, which could enhance metabolic stability or solubility.

- 3-Hydroxy vs. 3-Amino: 3-Hydroxy-6-iodo-2-(phenylamino)quinazolin-4(3H)-one (Compound 11 in ) replaces the allyl group with a hydroxyl moiety. This substitution reduces steric hindrance but introduces hydrogen-bonding capability, which may improve interactions with polar biological targets. The iodine atom at position 6 (vs.

Halogen Variations at Position 6

- Bromo vs. Chloro: The chloro analog 3-allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one (CAS 55613-30-4) has a molecular weight of 311.77 g/mol, compared to ~344.17 g/mol for the bromo derivative. The smaller size and lower atomic weight of chlorine may reduce steric effects and increase metabolic stability, though bromine’s higher electronegativity could enhance binding affinity in certain contexts .

- Bromo vs. Iodo: 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one (Compound 5a in ) demonstrates that iodine’s larger atomic radius and higher molecular weight (40.27% combined I/Br content) can significantly influence biological activity.

Substituent Variations at Position 2

- Phenylamino vs. Styryl: 6-Bromo-2-(styryl)quinazolin-4(3H)-one derivatives (e.g., compound 5a in ) feature a conjugated styryl group instead of phenylamino. The styryl moiety introduces extended π-conjugation, which may enhance UV absorption properties or modulate electronic interactions in photodynamic therapy.

Physicochemical Properties

- Molecular Weight :

The bromo-substituted target compound (~344.17 g/mol) is heavier than its chloro analog (311.77 g/mol) but lighter than iodinated analogs (e.g., 466.07 g/mol for Compound 5a in ) . - Melting Points: Styryl derivatives (e.g., 328–330°C in ) have higher melting points than amino- or hydroxy-substituted analogs (e.g., 232°C in ), likely due to differences in crystallinity and intermolecular interactions .

Biological Activity

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are known for their pharmacological potential, exhibiting a range of effects including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : CHBrNO

- Molecular Weight : 356.217 g/mol

- CAS Number : 55613-32-6

- LogP : 4.1616 (indicating lipophilicity)

Antimicrobial Activity

Research has shown that quinazoline derivatives possess significant antimicrobial properties. A study evaluated various quinazolinones against common bacterial strains using the cup-plate agar diffusion method. The results indicated that compounds similar to 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one exhibited notable antibacterial activity against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

The study highlighted that certain derivatives showed effectiveness comparable to standard antibiotics, suggesting the potential of these compounds in treating infections .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been extensively studied. In a carrageenan-induced paw edema test in rats, compounds similar to 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one demonstrated significant anti-inflammatory effects. Notably, some derivatives were found to be more effective than ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), indicating their potential as alternative therapeutic agents .

Anticancer Activity

Quinazolines have also been investigated for their anticancer properties. Molecular docking studies have shown that certain quinazoline derivatives can inhibit key proteins involved in cancer cell proliferation. For instance, research focusing on the binding affinity of these compounds to epidermal growth factor receptors (EGFR) revealed promising results in terms of cytotoxicity against various cancer cell lines . The MTT assay further supported these findings, demonstrating dose-dependent cytotoxic effects.

Case Studies

- Study on Antimicrobial Properties :

- Anti-inflammatory Evaluation :

Data Summary

Q & A

Q. How to validate purity discrepancies between elemental analysis and HPLC?

- Methodology :

- Cross-validation : Repeat elemental analysis with fresh samples; use HPLC-DAD/ELSD to detect non-volatile impurities .

- Mass balance : Compare theoretical vs. observed yields; losses >5% suggest unaccounted byproducts .

- Advanced MS : HRMS (Q-TOF) to identify trace impurities (e.g., hydrazine adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.